molecular formula C80H125N23O25 B597007 Big Endothelin-1 fragment (22-38) (human) CAS No. 124932-61-2

Big Endothelin-1 fragment (22-38) (human)

Cat. No.: B597007
CAS No.: 124932-61-2
M. Wt: 1809.016
InChI Key: BRYRNUOCVAYNNI-REJYVRQKSA-N
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Description

Big Endothelin-1 (22-38), human is derived from human, is the 22-38 fragment of Big Endothelin-1 (ET-1) (1-38). Big ET-1 (1-38) is a propeptide of ET-1, which has potent and long-lasting vasoconstrictor effects . It undergoes a specific enzymatic cleavage of the 38 amino acid chain to form ET-1 (1-21) and the C-terminal fragment Big ET-1 (22-38) .


Synthesis Analysis

The synthesis of Big Endothelin-1 (22-38), human involves the processing of a precursor by a furin-type proprotein convertase to an inactive intermediate, big ET-1 . This process is mainly regulated at the gene transcription level .


Chemical Reactions Analysis

The metabolism of Big Endothelin-1 (22-38), human in the human circulation is related to the production of endothelin-1 (1-21) . The in vivo half-lives of circulating plasma Big ET-1 (1-38) were 6.6 +/- 0.3 min for the initial phase and 23 +/- 1.4 min for the late phase. The corresponding half-lives of Big ET-1 (22-38) were considerably shorter, being 0.9 +/- 0.03 min (P < 0.01) and 3.1 +/- 0.4 min (P < 0.01), respectively .

Scientific Research Applications

Understanding the Biosynthesis and Function

Big Endothelin-1 (Big ET-1) is a precursor to the biologically active endothelins, undergoing proteolysis to yield biologically inactive intermediates. The process involves the synthesis of precursor proteins, which are then processed at specific amino acid residues, releasing the intermediate Big ET-1. The active endothelins, crucial for various biological actions, are generated by the hydrolysis of the Big ET-1. This biosynthesis is fundamental in understanding the physiological role of endothelins, especially in vascular functions and the regulation of blood pressure and blood flow (Corder, 2001).

Role in Cardiovascular Health and Disease

Big ET-1, after being processed to endothelin-1, plays significant roles in the cardiovascular system. Endothelin-1 is a potent vasoconstrictor, involved in maintaining vascular tone and blood pressure. Elevated levels of Big ET-1 and endothelin-1 have been observed in heart failure, indicating the activation of the endothelin system in failing hearts. The interaction of endothelin-1 with its receptors, ET-A and ET-B, and the subsequent biological actions, including vasoconstriction, inotropic effects, and modulation of salt and water homeostasis, are crucial in cardiovascular health and disease. This suggests the potential therapeutic importance of targeting the endothelin system in cardiovascular conditions (Giannessi, Del Ry, & Vitale, 2001).

Insights into Proteolytic Processing Patterns

The proteolytic processing of the endothelin-1 precursor has been studied to understand the various peptides derived from it in vivo. Research has shown that, besides Big ET-1 and endothelin-1, stable proET-1 fragments are generated. These fragments, due to their stability and concentration, might serve as diagnostic markers, providing insights into the release of endothelin-1 and potentially guiding therapeutic measures (Struck, Morgenthaler, & Bergmann, 2005).

Investigating the Endothelin Pathway in Specific Cell Lines

Studies have explored the endothelin pathway in specific cell lines, such as the human alveolar epithelial cell line A549 and human umbilical vein endothelial cells (HUVEC). These investigations reveal the intricate mechanisms of endothelin production and release, the expression of various components of the endothelin system, and their potential implications in disease and drug discovery (Deprez-Roy et al., 2000).

Safety and Hazards

The safety information for Big Endothelin-1 (22-38), human includes several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P312, P304+P340, P312, P322, P330, P363, P501 . The hazard statement is H302 .

Properties

IUPAC Name

(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H125N23O25/c1-38(2)28-48(65(113)87-34-59(110)91-52(35-104)76(124)101-25-11-15-54(101)71(119)92-46(14-10-24-86-80(83)84)67(115)97-53(36-105)79(127)128)90-58(109)33-88-66(114)49(29-43-18-20-45(107)21-19-43)95-73(121)56-17-12-26-102(56)77(125)63(41(7)8)99-75(123)62(40(5)6)98-69(117)50(30-44-32-85-37-89-44)94-68(116)47(22-23-60(111)112)93-72(120)55-16-13-27-103(55)78(126)64(42(9)106)100-70(118)51(31-57(81)108)96-74(122)61(82)39(3)4/h18-21,32,37-42,46-56,61-64,104-107H,10-17,22-31,33-36,82H2,1-9H3,(H2,81,108)(H,85,89)(H,87,113)(H,88,114)(H,90,109)(H,91,110)(H,92,119)(H,93,120)(H,94,116)(H,95,121)(H,96,122)(H,97,115)(H,98,117)(H,99,123)(H,100,118)(H,111,112)(H,127,128)(H4,83,84,86)/t42-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,61+,62+,63+,64+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYRNUOCVAYNNI-REJYVRQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H125N23O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1809.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124932-61-2
Record name 124932-61-2
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